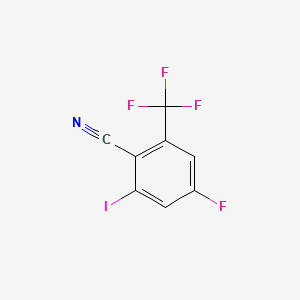
4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-iodo-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F4IN. This compound is part of the benzonitrile family, characterized by the presence of a cyano group (-C≡N) attached to a benzene ring. The addition of fluorine, iodine, and trifluoromethyl groups to the benzene ring makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor benzonitrile compound. For instance, this compound can be synthesized by the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-Fluoro-2-iodo-6-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common due to the stability of the cyano group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, where the iodine atom is replaced by a different group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts are typically used, along with bases like potassium carbonate and solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by an aryl group.
科学研究应用
4-Fluoro-2-iodo-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Medicine: It may be involved in the synthesis of compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
相似化合物的比较
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the iodine atom.
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the fluorine atom on the benzene ring.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but with different positions of the substituents.
Uniqueness
4-Fluoro-2-iodo-6-(trifluoromethyl)benzonitrile is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the benzene ring. This combination imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced stability due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
属性
分子式 |
C8H2F4IN |
|---|---|
分子量 |
315.01 g/mol |
IUPAC 名称 |
4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2F4IN/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-2H |
InChI 键 |
XAKRTPLPHJZTIU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C#N)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8S,9R)-8-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-9-hydroxy-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B13425277.png)
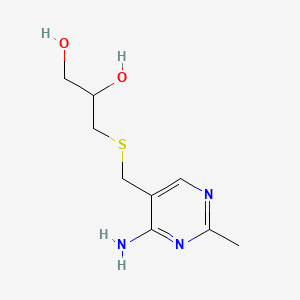
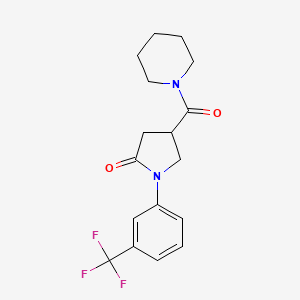
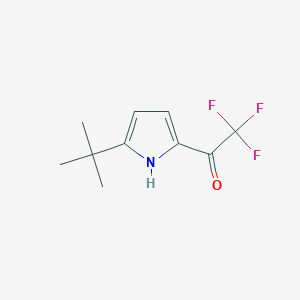
![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)

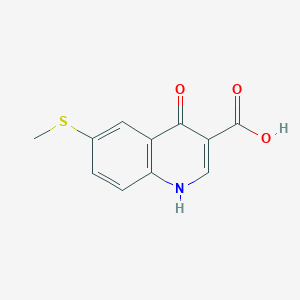
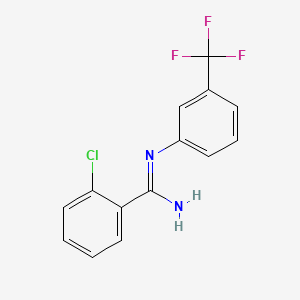
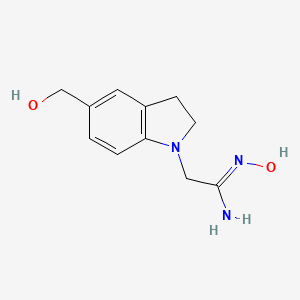
![3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid](/img/structure/B13425339.png)
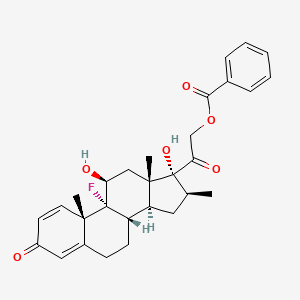
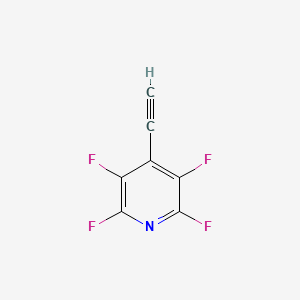
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
